methyl (1R,4aR,5S,6S,7S,7aR)-4a,5,6,7-tetrahydroxy-7-methyl-1-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate
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Overview
Description
Methyl (1R,4aR,5S,6S,7S,7aR)-4a,5,6,7-tetrahydroxy-7-methyl-1-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate is a complex organic compound with a unique structure. This compound is characterized by multiple hydroxyl groups and a methyl ester functional group, making it a significant molecule in various chemical and biological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (1R,4aR,5S,6S,7S,7aR)-4a,5,6,7-tetrahydroxy-7-methyl-1-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate involves several steps. The process typically starts with the preparation of the cyclopenta[c]pyran ring system, followed by the introduction of hydroxyl groups and the methyl ester functional group. The reaction conditions often require specific catalysts and solvents to ensure the correct stereochemistry of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl (1R,4aR,5S,6S,7S,7aR)-4a,5,6,7-tetrahydroxy-7-methyl-1-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to remove the ester group, forming an alcohol.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids or bases for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
Methyl (1R,4aR,5S,6S,7S,7aR)-4a,5,6,7-tetrahydroxy-7-methyl-1-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The hydroxyl groups and the methyl ester functional group play crucial roles in its reactivity and biological activity. The compound may interact with enzymes and receptors, leading to various biochemical effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl (1S,4aR,6S,7R,7aS)-1-(β-D-glucopyranosyloxy)-4a,7-dihydroxy-6-{[(2E)-3-(4-hydroxyphenyl)-2-propenoyl]oxy}-7-methyl-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate
- Methyl (1R,4aS,6S,7R,7aS)-6-{[(2S,3R,4S)-2-(β-D-glucopyranosyloxy)-4-(2-hydroxyethyl)-3-vinyl-3,4-dihydro-2H-pyran-5-yl]carbonyl}oxy}-1-hydroxy-7-methyl-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate
Uniqueness
The uniqueness of methyl (1R,4aR,5S,6S,7S,7aR)-4a,5,6,7-tetrahydroxy-7-methyl-1-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate lies in its specific stereochemistry and the presence of multiple hydroxyl groups, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C17H26O13 |
---|---|
Molecular Weight |
438.4 g/mol |
IUPAC Name |
methyl (1R,4aR,5S,6S,7S,7aR)-4a,5,6,7-tetrahydroxy-7-methyl-1-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate |
InChI |
InChI=1S/C17H26O13/c1-16(25)10-15(30-14-9(21)8(20)7(19)6(3-18)29-14)28-4-5(13(24)27-2)17(10,26)12(23)11(16)22/h4,6-12,14-15,18-23,25-26H,3H2,1-2H3/t6-,7-,8+,9-,10+,11-,12-,14+,15+,16-,17-/m0/s1 |
InChI Key |
QNOVPOGNFVHQOK-WUXAFJFBSA-N |
Isomeric SMILES |
C[C@@]1([C@H]2[C@H](OC=C([C@]2([C@H]([C@@H]1O)O)O)C(=O)OC)O[C@@H]3[C@H]([C@@H]([C@H]([C@@H](O3)CO)O)O)O)O |
Canonical SMILES |
CC1(C2C(OC=C(C2(C(C1O)O)O)C(=O)OC)OC3C(C(C(C(O3)CO)O)O)O)O |
Origin of Product |
United States |
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